molecular formula C10H11ClO3 B2906478 3-(2-Chloro-4-methylphenoxy)propanoic acid CAS No. 40629-78-5

3-(2-Chloro-4-methylphenoxy)propanoic acid

Cat. No. B2906478
CAS RN: 40629-78-5
M. Wt: 214.65
InChI Key: MHEOBKMCTUBBIX-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-methylphenoxy)propanoic acid is a chemical compound with the CAS Number: 40629-78-5 . It has a molecular weight of 214.65 . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds often involves esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .


Molecular Structure Analysis

The molecular formula of 3-(2-Chloro-4-methylphenoxy)propanoic acid is C10H11ClO3 . The InChI code is 1S/C10H11ClO3/c1-7-2-3-9 (8 (11)6-7)14-5-4-10 (12)13/h2-3,6H,4-5H2,1H3, (H,12,13) .


Physical And Chemical Properties Analysis

3-(2-Chloro-4-methylphenoxy)propanoic acid is a colorless crystal . It has a molecular weight of 214.6 . The vapor pressure is 0.31 mPa at 20 °C .

Safety And Hazards

The safety information for this compound indicates that it may be hazardous. The GHS pictograms indicate that it is a warning substance . The hazard statements include H315, H319, and H335, which suggest that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(2-chloro-4-methylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-7-2-3-9(8(11)6-7)14-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEOBKMCTUBBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-4-methylphenoxy)propanoic acid

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